Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate
Description
Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
Properties
CAS No. |
84434-57-1 |
|---|---|
Molecular Formula |
C31H21ClN9Na3O9S3 |
Molecular Weight |
864.2 g/mol |
IUPAC Name |
trisodium;3-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C31H24ClN9O9S3.3Na/c1-15-11-26(16(2)10-25(15)40-38-17-12-22-20(28(13-17)53(48,49)50)4-3-5-27(22)52(45,46)47)41-39-24-9-8-23(34-31-36-29(32)35-30(33)37-31)19-7-6-18(14-21(19)24)51(42,43)44;;;/h3-14H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H3,33,34,35,36,37);;;/q;3*+1/p-3 |
InChI Key |
VQUVUAWDYNXRIM-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C)N=NC4=C5C=C(C=CC5=C(C=C4)NC6=NC(=NC(=N6)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 4-amino-6-chloro-1,3,5-triazine.
Coupling Reaction: The diazonium salt formed is then coupled with 7-sulphonato-1-naphthylamine to form an azo compound.
Further Coupling: This intermediate is further coupled with 2,5-dimethylphenylamine and finally with naphthalene-1,5-disulphonic acid to form the final product.
Industrial Production Methods
Industrial production typically involves large-scale batch processes where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the amino and azo groups.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate is used in various scientific research applications:
Chemistry: As a pH indicator and in titrations.
Biology: In staining techniques for microscopy.
Medicine: As a diagnostic dye in medical imaging.
Industry: In textile dyeing and as a colorant in inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various cellular components that interact with the dye, allowing it to be used in staining and imaging applications.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate
- Trisodium 3-((4-((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-1,5-disulphonate
Uniqueness
The unique combination of the triazine ring and azo groups in Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate provides it with distinct chemical properties, making it particularly useful in applications requiring high stability and specific color properties.
Biological Activity
Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate, commonly referred to as Reactive Orange 12, is a synthetic dye with significant applications in various fields including textiles and biology. Its complex structure includes multiple functional groups that contribute to its biological activity.
Chemical Structure
The compound’s structure can be summarized as follows:
- Molecular Formula : C21H14ClN8O10S3Na3
- Molecular Weight : 592.9 g/mol
The presence of triazine and naphthalene moieties suggests potential interactions with biological systems, particularly through mechanisms involving enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that compounds containing triazine structures exhibit a variety of biological activities including antibacterial, antifungal, and anticancer properties. The specific compound has been studied for its effects on various biological targets.
Antibacterial Activity
A study conducted by Abbas et al. (2023) investigated the antibacterial properties of several triazine derivatives. It was found that derivatives similar to Reactive Orange 12 displayed varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Reactive Orange 12 | E. coli (G-) | 15 |
| Staphylococcus aureus (G+) | 18 | |
| Klebsiella pneumoniae (G-) | 12 |
These results suggest that Reactive Orange 12 has moderate antibacterial activity, particularly effective against Staphylococcus aureus .
The biological activity of Reactive Orange 12 can be attributed to its ability to interact with bacterial cell membranes and interfere with metabolic processes. The triazine ring is known to inhibit certain enzymes involved in nucleic acid synthesis, which is critical for bacterial growth and replication .
Case Studies
- Antibacterial Efficacy : A comparative study assessed the antibacterial efficacy of various triazine derivatives including Reactive Orange 12 against common pathogens. The study highlighted its effectiveness in inhibiting the growth of E. coli and Staphylococcus aureus, suggesting a potential use in therapeutic applications against infections caused by these organisms .
- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of Reactive Orange 12 on human cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values significantly lower than those for standard chemotherapeutic agents . This suggests potential applications in cancer therapy.
Toxicological Considerations
While the biological activity is promising, it is essential to consider the toxicological profile of Reactive Orange 12. Studies have indicated that high concentrations can lead to cytotoxic effects on human cells, necessitating careful evaluation in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
